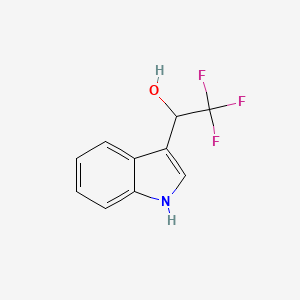

2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol

Description

Contextual Significance of Fluorinated Indole (B1671886) Derivatives in Organic Chemistry

The incorporation of fluorine into organic molecules, particularly into heterocyclic systems like indole, is a widely employed strategy in drug discovery and materials science. tandfonline.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in a molecule's profile. tandfonline.com

In medicinal chemistry, fluorination can enhance:

Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life. tandfonline.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency. tandfonline.com

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. diva-portal.org

Consequently, fluorinated indole derivatives have found applications as antiviral, anti-inflammatory, anticancer, and antipsychotic agents. nih.govresearchgate.net The synthesis of these compounds is an active area of research, aiming to develop more efficient and selective fluorination and trifluoromethylation methods. researchgate.netresearchgate.net

Role of Trifluoromethylated Alcohols as Key Synthetic Intermediates

Trifluoromethylated alcohols are valuable building blocks in organic synthesis due to the unique properties conferred by the strongly electron-withdrawing trifluoromethyl group. mdpi.com This group significantly increases the acidity of the adjacent hydroxyl proton, making these alcohols useful as solvents that can stabilize alpha-helical structures in peptides or as unique Lewis acids. wikipedia.org

As synthetic intermediates, they serve as precursors for a wide range of other trifluoromethylated compounds. organic-chemistry.org The hydroxyl group can be readily converted into other functionalities or used as a handle for further molecular elaboration. Chiral α-trifluoromethyl alcohols, in particular, have been shown to improve stereoselectivity in asymmetric reactions compared to their non-fluorinated counterparts. mdpi.com The development of methods for the direct deoxygenative trifluoromethylation of alcohols further expands their utility, allowing for the strategic replacement of a hydroxyl group with a trifluoromethyl group. nih.gov

Evolution of Synthetic Strategies for Trifluoromethyl-Containing Indole Scaffolds

The synthesis of indole scaffolds bearing a trifluoromethyl group has evolved significantly, moving from harsh reaction conditions to more mild and efficient protocols. Early methods often required multi-step sequences and pre-functionalized starting materials. acs.org Modern strategies focus on direct and regioselective trifluoromethylation of the indole ring or on domino reactions that construct the trifluoromethylated indole core in a single pot.

Recent advancements include:

Domino Trifluoromethylation/Cyclization: This approach utilizes reagents like the fluoroform-derived CuCF3 to react with 2-alkynylanilines, leading to the formation of 2-(trifluoromethyl)indoles in a domino sequence. This method demonstrates good functional group tolerance. organic-chemistry.org

Metal-Free Oxidative Trifluoromethylation: Using readily available and low-toxicity sodium triflinate (CF3SO2Na), this method allows for the selective introduction of a trifluoromethyl group at the C2 position of indoles under metal-free conditions, likely proceeding through a radical pathway. rsc.org

Visible-Light Induced Radical Cyclization: Photoredox catalysis has enabled the synthesis of 2-trifluoromethyl indoles through intramolecular radical cyclization, offering a mild and environmentally friendly alternative. acs.org

N-Trifluoromethyl Indole Synthesis: An efficient strategy has been developed for the synthesis of N-CF3 hydrazines, which serve as versatile precursors to valuable N-CF3 indoles. These compounds have proven to be remarkably robust and compatible with a wide range of synthetic transformations. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Trifluoromethylated Indoles

| Synthetic Strategy | Key Reagent(s) | Position of CF3 | Key Advantages | Reference |

|---|---|---|---|---|

| Domino Trifluoromethylation/Cyclization | CuCF3, 2-Alkynylanilines | C2 | High efficiency, good functional group tolerance. | organic-chemistry.org |

| Metal-Free Oxidative Trifluoromethylation | CF3SO2Na | C2 | Metal-free, uses inexpensive reagent, scalable. | rsc.org |

| Visible-Light Induced Cyclization | Photocatalyst | C2 | Mild conditions, environmentally friendly. | acs.org |

Research Scope and Focus on 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol

The specific compound this compound is a subject of interest as a potential synthetic intermediate and a building block for more complex, biologically active molecules. Its structure combines the indole nucleus with a secondary trifluoromethylated alcohol at the C3 position, a common site for functionalization in indole chemistry.

Synthesis: The synthesis of this compound can be achieved via the nucleophilic trifluoromethylation of indole-3-carboxaldehyde. A common and effective method involves the use of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) in the presence of a fluoride (B91410) initiator. The reaction proceeds through the addition of a trifluoromethyl anion equivalent to the aldehyde carbonyl group, followed by quenching to yield the desired secondary alcohol.

Properties: The physicochemical properties of this compound are influenced by both the indole ring and the trifluoroethanol side chain. The trifluoromethyl group enhances the acidity of the alcohol proton and increases the molecule's lipophilicity.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H8F3NO | PubChem nih.gov |

| Molecular Weight | 215.17 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

The research focus on this compound lies in its potential as a chiral building block. Resolution of its enantiomers would provide access to enantiopure synthons for the asymmetric synthesis of pharmaceuticals. Furthermore, its derivatives could be explored for various biological activities, leveraging the known benefits of incorporating a trifluoromethyl group into an indole scaffold.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLPWVOWEHJINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276281 | |

| Record name | α-(Trifluoromethyl)-1H-indole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116757-85-8 | |

| Record name | α-(Trifluoromethyl)-1H-indole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116757-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Trifluoromethyl)-1H-indole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Functionalization of Indole (B1671886) Nucleus with Trifluoromethyl Groups

Direct C-H trifluoromethylation of the indole ring is an atom-economical approach that avoids the often lengthy synthesis of pre-functionalized substrates. acs.org Methodologies in this category are diverse, employing radical, electrophilic, and photo- or microwave-induced strategies to achieve the desired transformation.

Radical trifluoromethylation has emerged as a powerful tool for the direct functionalization of indoles. These methods typically involve the generation of the trifluoromethyl radical (•CF3) from a suitable precursor, which then attacks the electron-rich indole nucleus.

A variety of reagents can serve as sources for the •CF3 radical, including sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and hypervalent iodine compounds like the Togni reagent. vu.nlacs.org For instance, the trifluoromethylation of heterocycles using Langlois' reagent can be initiated by an oxidant, such as tert-butyl hydroperoxide, often in the presence of a copper catalyst. mdpi.com This copper-catalyzed oxidative trifluoromethylation proceeds efficiently, tolerating a wide array of functional groups on the indole ring. mdpi.com Metal-free conditions have also been developed, utilizing an oxidizing agent like K2S2O8 to generate •CF3 radicals from Langlois' reagent, leading to regioselective trifluoromethylation at the C2 position. rsc.org Radical cascade reactions have also been employed, where the initial addition of a •CF3 radical to a carefully designed substrate initiates a sequence of cyclizations to form complex indole-containing structures. nih.govnih.gov

| Reagent | Catalyst/Initiator | Position | Typical Yield | Ref |

| CF3SO2Na (Langlois') | CuSO4 / tBuOOH | C2 | Good to Excellent | mdpi.com |

| Togni Reagent | None (Radical Cascade) | C2 | Moderate to Good | acs.org |

| CF3SO2Na (Langlois') | K2S2O8 / Glucose | C2 | Good to Excellent | rsc.org |

| Umemoto's Reagent | Visible Light | - | Not specified | nih.gov |

This table is interactive and represents selected research findings.

Electrophilic trifluoromethylation provides an alternative pathway to functionalize the indole core. This approach utilizes reagents that deliver a "CF3+" equivalent to the nucleophilic indole ring. Hypervalent iodine reagents, such as those developed by Togni and Umemoto, are the most prominent electrophilic trifluoromethylating agents. acs.orgresearchgate.net

These reagents are capable of trifluoromethylating a range of electron-rich aromatic systems, including indoles, pyrroles, and pyridines. acs.orgtcichemicals.com The reactivity of the substrate dictates the reaction conditions, with some transformations requiring the use of a Lewis acid, like zinc(II) bis(trifluoromethanesulfonyl)imide (Zn(NTf2)2), to activate the trifluoromethylating agent. acs.org The C2 position of the indole is a common site for electrophilic attack, although the regioselectivity can be influenced by the substitution pattern on the indole nucleus. researchgate.net

| Reagent | Additive/Catalyst | Position | Ref |

| Togni Reagent | Zn(NTf2)2 or ZnBr2 | C2 | acs.org |

| Umemoto's Reagent | Not specified | C2 | researchgate.net |

This table is interactive and represents selected research findings.

Modern energy input methods like photochemistry and microwave irradiation have been successfully applied to the synthesis of trifluoromethylated indoles, often providing milder and more efficient reaction conditions.

Photoinduced Approaches: Visible light or UV irradiation can be used to generate trifluoromethyl radicals from sources like Langlois' reagent, often without the need for an external photocatalyst. thieme-connect.comthieme-connect.com These photoinduced methods are advantageous due to their mild conditions and high regioselectivity for the C2 position of indoles. thieme-connect.comresearchgate.net The key step involves the in situ formation of the CF3• radical under UV light in the presence of oxygen or air. thieme-connect.com This approach has been shown to be scalable and tolerant of various substrates. researchgate.net Photocatalyzed radical trifluoromethylation using an organic photocatalyst, such as 2-tert-butylanthraquinone, with Langlois' reagent has also been reported as an effective, metal-free method. vu.nl

Microwave-Assisted Approaches: Microwave irradiation is a powerful technique for accelerating organic reactions. nih.gov In the context of fluorinated indoles, microwave-assisted synthesis has been employed for the chemoselective N-hydroxyalkylation of indoles using trifluoroacetaldehyde (B10831) methylhemiacetal. georgiasouthern.eduresearchgate.net This solvent-dependent reaction proceeds in dimethyl sulfoxide (B87167) (DMSO) without requiring a strong base or metal catalyst, yielding various N-alkylated products with high selectivity. georgiasouthern.eduresearchgate.net While this specific example demonstrates N-functionalization, microwave heating is broadly applicable to accelerate various indole syntheses, including classical named reactions like the Bischler indole synthesis, which can be adapted to create trifluoromethylated analogues. nih.govmdpi.com

Indole Ring Construction via Cyclization Reactions Involving Trifluoromethylated Precursors

An alternative to direct functionalization is the construction of the indole ring from acyclic precursors that already contain the trifluoromethyl group. This strategy offers excellent control over the position of the CF3 group.

Domino or cascade reactions provide an elegant and efficient method for constructing complex molecules in a single operation. A notable example is the synthesis of 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines. acs.orgnih.gov This method utilizes a well-established fluoroform-derived copper-trifluoromethyl reagent (CuCF3). organic-chemistry.org The reaction proceeds via a domino sequence involving the trifluoromethylation of the alkyne followed by an intramolecular cyclization to form the indole core. acs.orgorganic-chemistry.org This strategy unambiguously places the CF3 group at the C2 position. nih.gov A remarkable extension of this protocol allows for the one-pot synthesis of 3-formyl-2-(trifluoromethyl)indoles, where TMEDA acts as both a ligand and the source of the formyl carbon. acs.org

| Starting Material | Reagent | Key Feature | Ref |

| 2-Alkynylanilines | CuCF3 (from CF3H) | Unambiguous C2-CF3 placement | acs.orgnih.gov |

| 2-Alkynylanilines | CuCF3 / TMEDA | Domino trifluoromethylation-cyclization-formylation | acs.org |

| N-[(3-aryl)propioloyl]indoles | AgSCF3 | Cascade trifluoromethylthiolation and cyclization | nih.govbeilstein-journals.org |

This table is interactive and represents selected research findings.

Building the indole ring from ortho-substituted aromatic precursors containing a trifluoromethyl group is a versatile strategy. One such method involves the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes. researchgate.net Promoted by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), often under microwave irradiation, these precursors undergo an intramolecular C-H/N-H coupling reaction. The reaction is believed to proceed through a radical 5-endo-trig cyclization, yielding 3-(trifluoromethyl)indoles with various substituents in high yields. researchgate.net Another established route is the Fischer indole synthesis, which can utilize trifluoromethylated hydrazine (B178648) precursors to construct N-CF3 indoles under highly acidic conditions, demonstrating the robustness of the N-CF3 motif. nih.gov Furthermore, palladium-catalyzed reductive cyclization of ortho-substituted nitroaromatics is a known method for indole synthesis, and this logic can be extended to precursors bearing trifluoromethyl groups. nih.gov

Catalytic Approaches to 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol and its Analogs

The introduction of trifluoromethylated carbinol moieties into indole scaffolds is of significant interest in medicinal chemistry. Catalytic methods provide efficient and selective routes to these valuable compounds, overcoming the limitations of stoichiometric reagents. These approaches include transition-metal catalysis, organocatalysis, and biocatalysis, each offering distinct advantages in terms of reactivity, selectivity, and sustainability.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through various mechanisms, including C-H functionalization. rsc.org While direct transition-metal-catalyzed hydroxytrifluoroethylation of indoles is an emerging area, the broader field of C-H functionalization provides a powerful precedent for accessing 3-substituted indole derivatives. mtak.hu

Methodologies for the direct C-H trifluoroethylation of indoles at the C3 position have been developed, showcasing the feasibility of forming the key C(sp²)-C(sp³) bond. For instance, a metal-free approach using a hypervalent iodine reagent, 2,2,2-trifluoroethyl(mesityl)-iodonium triflate, has been shown to be highly effective. mtak.hu However, the development of transition-metal-catalyzed variants remains a key objective. Catalysts based on rhodium, iridium, and ruthenium have been extensively used for the site-selective functionalization of indoles at various positions. nih.govresearchgate.netrsc.orgrsc.org For example, Rh(III)-catalyzed C-H activation has been employed for the synthesis of N-alkyl indoles and for functionalization at the C4-position. rsc.orgrsc.org

A notable example in this context is the Rh(II)-catalyzed enantioselective C-H functionalization of indoles with α-alkyl-α-diazoesters. nih.gov This reaction proceeds via a rhodium-carbene intermediate which then reacts with the indole at the C3 position to generate α-alkyl-α-indolylacetates in high yields and excellent enantioselectivities. nih.gov While this method produces an ester rather than the target alcohol, it demonstrates the principle of transition-metal-catalyzed C-H insertion at the C3 position to build chiral centers.

Future developments in this area may focus on designing ligand-metal complexes capable of mediating the direct addition of trifluoroacetaldehyde or its equivalents to the indole nucleus via a C-H activation/insertion mechanism, a pathway that would be highly atom-economical.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules without relying on metal-based catalysts. The Friedel-Crafts alkylation of indoles with electrophilic trifluoromethylcarbonyl compounds is a direct approach to synthesizing this compound and its analogs.

A highly effective method involves the enantioselective organocatalytic Friedel-Crafts reaction of various indoles with trifluoroacetaldehyde methyl hemiacetal. This reaction, catalyzed by cinchona alkaloids such as hydroquinine, produces the desired trifluoro-1-(indol-3-yl)ethanols in nearly quantitative yields and with enantioselectivities up to 75% ee. The enantioselectivity is noted to be dependent on substrate and catalyst concentrations due to a competing non-catalyzed background reaction.

Brønsted acids are also effective catalysts for Friedel-Crafts-type reactions involving indoles. These catalysts activate the electrophile, facilitating the nucleophilic attack by the electron-rich indole ring. While strong acids can lead to side products, milder Brønsted acids have been used successfully. For instance, the reaction of indoles with donor-acceptor cyclopropanes can be catalyzed by Brønsted acids to achieve selective alkylation. In the context of synthesizing the target alcohol, a Brønsted acid could activate trifluoroacetaldehyde towards nucleophilic attack by indole. The choice of acid and reaction conditions is crucial to prevent the formation of the common bis(indolyl)methane byproduct, which arises from a second reaction of the product alcohol with another indole molecule.

The table below summarizes representative results for the organocatalytic approach.

| Indole Derivative | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Indole | Hydroquinine | Toluene | 98 | 75 |

| 2-Methylindole | Hydroquinine | Toluene | 99 | 70 |

| 5-Methoxyindole | Hydroquinine | Toluene | 99 | 72 |

| 5-Bromoindole | Hydroquinine | Toluene | 95 | 68 |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules, including fluorinated compounds. chemistryviews.org Enzymes, particularly ketoreductases (KREDs), are exceptionally well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantiopurity. tudelft.nlresearchgate.netrsc.org

The synthesis of enantiomerically pure this compound can be envisioned through the biocatalytic reduction of the corresponding ketone precursor, 3-(trifluoroacetyl)indole (B88726). nih.gov This strategy involves screening a library of KREDs to identify an enzyme with high activity and selectivity for the substrate. The reaction is typically performed in an aqueous buffer, often with a co-solvent to aid substrate solubility. A crucial aspect of these reactions is the regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH), which is achieved by using a sacrificial substrate like isopropanol (B130326) (catalyzed by the KRED itself) or a separate enzyme system such as glucose/glucose dehydrogenase. nih.govnih.gov

While a specific KRED for the reduction of 3-(trifluoroacetyl)indole has not been detailed in the provided sources, the successful application of KREDs for the synthesis of chiral intermediates for major pharmaceuticals like Sitagliptin and Dolastatin, which involve the reduction of complex and fluorinated ketones, strongly supports the feasibility of this approach. nih.govnih.gov Protein engineering and directed evolution techniques can be employed to further optimize a candidate enzyme's activity, stability, and stereoselectivity for this specific transformation. tudelft.nlrsc.org

More advanced biocatalytic methods are also emerging, such as the directed evolution of non-haem iron enzymes to perform enantioselective C(sp³)–H fluorination, highlighting the expanding scope of biocatalysis for creating chiral organofluorine compounds. chemistryviews.orgnih.gov

Stereoselective Synthesis of this compound

Achieving high levels of stereocontrol is a critical challenge in the synthesis of bioactive molecules. For this compound, which contains a single stereocenter, the focus is on enantioselective methods. For more complex analogs with multiple stereocenters, diastereoselective strategies become paramount.

As discussed in section 2.3.2, organocatalysis provides a direct route to enantioenriched this compound. The Friedel-Crafts reaction between indoles and trifluoroacetaldehyde catalyzed by cinchona alkaloids is a prime example of an enantioselective catalytic method. The catalyst, such as hydroquinine, forms a chiral complex with the electrophile, guiding the nucleophilic attack of the indole to one face of the molecule, thereby establishing the stereocenter with a specific configuration.

Another powerful strategy for enantioselective synthesis involves the C-H functionalization of indoles using chiral transition-metal catalysts. Dirhodium(II) complexes bearing chiral carboxylate ligands have proven effective in catalyzing reactions of indoles with diazo compounds. For example, the catalyst Rh₂(S-NTTL)₄ facilitates the reaction of indoles with α-alkyl-α-diazoesters to produce C3-functionalized products with high enantioselectivity (up to 99% ee). nih.gov The proposed mechanism involves the formation of a chiral rhodium-ylide intermediate that controls the stereochemical outcome. nih.gov

The table below highlights the effectiveness of the chiral dirhodium catalyst in the C-H functionalization of N-methylindole with various diazoesters. nih.gov

| α-Alkyl Group on Diazoester | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Methyl | Rh₂(S-NTTL)₄ | 96 | 94 |

| Ethyl | Rh₂(S-NTTL)₄ | 93 | 96 |

| n-Butyl | Rh₂(S-NTTL)₄ | 94 | 96 |

| Isopentyl | Rh₂(S-NTTL)₄ | 92 | 99 |

When synthesizing more complex indole derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. Indolines (2,3-dihydroindoles) are common structural motifs in natural products, and methods for their diastereoselective synthesis are highly valuable.

A notable advancement is the palladium-catalyzed interceptive decarboxylative benzylic cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. organic-chemistry.orgnih.govresearchgate.netnitech.ac.jplookchem.com This method allows for a highly diastereoselective synthesis of trifluoromethyl-substituted indolines, achieving diastereomeric ratios often exceeding 99:1. organic-chemistry.org The reaction proceeds through a palladium-π-benzyl zwitterionic intermediate, and the stereochemical outcome is dictated by the catalyst and the structure of the reactants. organic-chemistry.orgnih.gov

Similarly, rhodium catalysis has been employed for the diastereoselective synthesis of indolines with two adjacent tetrasubstituted carbon centers. nih.gov The reaction of ortho-vinylanilines with iminocarbenes derived from N-sulfonyl-1,2,3-triazoles affords cis-indolines with excellent diastereoselectivity. nih.gov The proposed mechanism involves the formation of an N-ylide followed by an intramolecular ene-type reaction through a highly organized transition state. nih.gov These methods, while not directly producing the target alcohol, are powerful examples of how stereochemistry can be controlled in the synthesis of complex, fluorinated indole-related structures.

Optical Resolution Techniques for Racemic Mixtures

The separation of enantiomers from racemic this compound is crucial for accessing stereochemically pure compounds, which is often a prerequisite for biological applications. The primary methods for achieving this separation involve enzymatic kinetic resolution and chiral chromatography.

Enzymatic kinetic resolution (EKR) is a highly effective technique that leverages the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic alcohol. nih.gov In this process, one enantiomer is selectively acylated or deacylated at a much faster rate than the other, allowing for the separation of the unreacted alcohol from the newly formed ester. nih.gov Lipases from various microbial sources, such as Pseudomonas fluorescens (Amano lipase (B570770) AK) and Pseudomonas aeruginosa, have demonstrated high enantioselectivity in resolving structurally similar racemic trifluoro-ethanols. researchgate.netmdpi.com The reaction is typically carried out in an organic solvent using an acyl donor like vinyl acetate. researchgate.net For instance, lipase-catalyzed enantioselective acetylation can yield the (S)-acetate and the unreacted (R)-alcohol with high enantiomeric excess. researchgate.net The efficiency of such resolutions is often expressed by the enantiomeric ratio (E-value), with high values indicating excellent selectivity. researchgate.netmdpi.com

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers another powerful approach for the analytical and preparative separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed and can be used in various elution modes, including normal-phase, polar organic, and reversed-phase. nih.govnih.gov The choice of mobile phase and CSP is critical for achieving optimal resolution. nih.gov In addition to chromatography, capillary electrophoresis (CE) with a chiral selector dissolved in the running buffer can also be used to separate enantiomers by forming transient diastereoisomeric complexes with differing mobilities. wvu.edu

Table 1: Overview of Enzymatic Kinetic Resolution Strategies for Racemic Alcohols

| Enzyme Source | Substrate Type | Reaction Type | Acyl Donor | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Pseudomonas fluorescens Lipase (Amano AK) | Racemic 1-Arylethylamines (post-acetylation) | Enantioselective Alcoholysis | n-Amyl alcohol | Good enantioselectivity (E-values 25 to >100) | researchgate.net |

| Pseudomonas aeruginosa Lipase (lipase LIP) | Racemic 2,2,2-trifluoro-1-(aryl)ethanols | Enantioselective Acetylation | Vinyl acetate | Good enantioselectivity, yielding (S)-acetates and (R)-alcohols | researchgate.net |

| Aspergillus niger Lipase | Racemic 1-aryl-2-(methylsulfonyl)ethyl acetate | Hydrolysis | - | (R)-alcohol and remaining (S)-acetate with >99% ee | mdpi.com |

| Candida rugosa Lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Acetylation | Isopropenyl acetate | High enantiomeric purity (eep = 96.17%), E-value = 67.5 | mdpi.com |

| Novozyme 435 (Immobilized Candida antarctica lipase B) | Racemic (R,S)-1-phenylethanol | Acetylation | Vinyl acetate | 100% enantiomeric excess for the substrate (ees) | nih.gov |

Post-Synthetic Derivatization and Scaffold Diversification

The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of more complex molecules through functionalization of its hydroxyl group and modification of the indole ring system.

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for derivatization. Standard organic transformations such as esterification and etherification can be readily applied to introduce a variety of functional groups, thereby modulating the molecule's physicochemical properties.

Esterification involves reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester linkage. This reaction can be catalyzed by acids or enzymes. Trans-esterification, where an existing ester group is exchanged, can also occur in the presence of an alcohol and is often catalyzed by carboxylesterases. nih.gov For example, studies on related indole-containing ethyl esters have shown that in the presence of ethanol, carboxylesterases can catalyze the formation of a new ethyl ester via trans-esterification. nih.gov

Etherification, the formation of an ether linkage (C-O-C), can be achieved through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the hydroxyl proton and the reactivity of the molecule in these transformations.

Table 2: Potential Reactions for Hydroxyl Group Functionalization

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Esterification | Carboxylic Acid, Acyl Halide, Anhydride | Ester (R-COO-) |

| Trans-esterification | Alcohol, Carboxylesterase Catalyst | New Ester |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide | Ether (R-O-) |

| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Ketone |

| Glycosylation | Activated Sugar Derivative | O-Glycoside |

Modifications and Substitutions on the Indole Ring System

The indole nucleus is amenable to a wide range of modifications, particularly electrophilic substitution and N-H functionalization, allowing for extensive diversification of the parent scaffold.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily functionalized. nih.gov N-alkylation can be achieved using various alkylating agents in the presence of a base. nih.gov Modern catalytic methods, such as iron-catalyzed N-alkylation of the corresponding indoline (B122111) (the reduced form of indole) followed by oxidation, provide an efficient route to N-alkylated indoles. nih.gov Similarly, iridium-catalyzed reactions using alcohols as alkylating agents in water offer a green and effective method for N-alkylation. organic-chemistry.org N-arylation can be accomplished via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

C-H Functionalization and Halogenation: Direct functionalization of the C-H bonds on the indole ring is a powerful tool for introducing substituents. The C2 and C3 positions are particularly reactive, though the C3 position is already occupied in the parent molecule. Halogenation provides a gateway to further modifications via cross-coupling reactions. mdpi.com For instance, 2-(trifluoromethyl)-1H-indole can be selectively brominated at the C3 position using N-bromosuccinimide (NBS) or iodinated using iodine and potassium carbonate. mdpi.com These halogenated indoles can then undergo further reactions, such as cyanation with CuCN or Suzuki and Sonogashira couplings. mdpi.com

Table 3: Selected Methods for Indole Ring Modification

| Position | Reaction Type | Catalyst/Reagent | Outcome | Reference(s) |

|---|---|---|---|---|

| N1 | N-Alkylation | Tricarbonyl(cyclopentadienone) iron complex, Alcohol | Selective N-alkylation of indoline followed by oxidation | nih.gov |

| N1 | N-Alkylation | Iridium complex, Alcohol | N-alkylation in water | organic-chemistry.org |

| C3 (of 2-CF3-indole) | Bromination | N-Bromosuccinimide (NBS) | 3-bromo-2-(trifluoromethyl)-1H-indole | mdpi.com |

| C3 (of 2-CF3-indole) | Iodination | I2, K2CO3 | 3-iodo-2-(trifluoromethyl)-1H-indole | mdpi.com |

| C5 (of 3-bromo-2-CF3-indole) | Bromination | Br2 | 3,5-dibromo-2-(trifluoromethyl)-1H-indole | mdpi.com |

Preparation of Structurally Complex Fluorinated Indole Derivatives

The this compound moiety serves as a foundational element for constructing more elaborate and often biologically relevant fluorinated indole derivatives. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance properties like metabolic stability and membrane permeability. nih.gov

Multi-step synthetic sequences starting from fluorinated building blocks can lead to complex heterocyclic systems. For example, an enantioselective synthesis of fluorinated indolizidinone derivatives has been developed. nih.gov This process involves an intramolecular aza-Michael reaction, followed by methylenation and a ring-closing metathesis (RCM) to construct the final bicyclic scaffold, which incorporates a fluorine-containing tetrasubstituted double bond. nih.gov Another strategy involves the nickel-catalyzed dehydrogenative coupling of indoles with polyfluorinated alcohols to create polyfluoroalkylated bis-indoles, which are structures of interest in medicinal chemistry. researchgate.net The synthesis of such complex molecules highlights the utility of fluorinated indole synthons in building diverse molecular libraries. nih.govmdpi.com

Integration of the this compound Moiety into Heterocyclic Systems

The indole scaffold can be annulated or used in cascade reactions to build new, fused heterocyclic systems. These transformations significantly increase the structural complexity and can lead to novel chemical entities with potential biological activity.

One such approach is the cascade trifluoromethylthiolation and cyclization of N-acylated indoles. beilstein-journals.orgnih.gov This radical-mediated process can transform N-[(3-aryl)propioloyl]indoles into complex trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones, effectively building a new five-membered ring fused to the original indole core. beilstein-journals.orgnih.gov Another method involves the acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols to access 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov This reaction constructs a benzofuranone ring system attached to the C3 position of the indole. Such strategies that fuse or link the indole moiety to other heterocyclic systems are pivotal in the exploration of new chemical space for drug discovery and materials science. nih.govresearchgate.net

Comprehensive Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework of the molecule. For 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol, the spectra are characterized by distinct signals corresponding to the indole (B1671886) ring and the trifluoroethanol side chain.

Proton (¹H) NMR: The ¹H NMR spectrum displays characteristic signals for each unique proton. The indole NH proton typically appears as a broad singlet in the downfield region (around δ 8.1 ppm). The aromatic protons of the indole ring resonate between δ 7.0 and 7.8 ppm, showing complex splitting patterns due to spin-spin coupling. The proton at the C2 position of the indole ring shows a distinct signal, often a doublet. A key signal is the methine proton (CH-OH), which appears as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The indole ring carbons produce a series of signals in the aromatic region (δ 110-140 ppm). The carbon atom of the trifluoromethyl group (CF₃) is identifiable by its characteristic quartet splitting pattern resulting from one-bond coupling with the three fluorine atoms. The methine carbon (CH-OH) also shows a quartet due to two-bond coupling to the fluorine atoms.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Multiplicity / Coupling Constant (J) (Predicted) |

|---|---|---|---|

| NH | ~8.1 | - | br s |

| C2-H | ~7.3 | ~123 | d |

| C4-H to C7-H | 7.0-7.8 | 111-127 | m |

| CH(OH) | ~5.2 | ~70 | q, ³JHF ≈ 6-8 Hz |

| OH | Variable | - | br s or d (if coupled) |

| CF₃ | - | ~125 | q, ¹JCF ≈ 280 Hz |

| Indole C3 | - | ~115 | s |

| Indole C3a | - | ~128 | s |

| Indole C7a | - | ~136 | s |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. nih.gov The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a doublet due to the three-bond coupling (³JFH) with the adjacent methine proton. The typical chemical shift for a CF₃ group next to a secondary alcohol is in the range of -75 to -80 ppm relative to CFCl₃.

Since this compound contains a stereocenter at the carbinol carbon, it exists as a pair of enantiomers. Advanced NMR techniques are employed to distinguish between these enantiomers. The use of chiral solvating agents (CSAs) is a common method for determining enantiomeric purity. nih.govtamu.edu CSAs, such as (R)- or (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), form transient diastereomeric complexes with the enantiomers of the analyte through intermolecular interactions like hydrogen bonding. nih.govresearchgate.net These diastereomeric complexes are non-equivalent in the NMR experiment, leading to the resolution of signals for the individual enantiomers in the ¹H or ¹⁹F NMR spectrum. This separation allows for the direct quantification of the enantiomeric excess (ee) of a sample. frontiersin.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is used to assess the purity of the compound and to obtain its mass spectrum under electron ionization (EI). The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Key fragment ions would likely result from the cleavage of the C-C bond between the methine carbon and the trifluoromethyl group, leading to the loss of a ·CF₃ radical. Another common fragmentation pathway for indoles involves the formation of a stable quinolinium or related aromatic cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₀H₈F₃NO, HRMS would be used to confirm this exact composition, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Predicted Mass Spectrometry Data for this compound

| Technique | Information Obtained | Predicted Value / Observation |

|---|---|---|

| HRMS (ESI+) | Exact Mass of [M+H]⁺ | Calculated for [C₁₀H₉F₃NO]⁺: 230.0631 |

| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 229 |

| GC-MS (EI) | Major Fragment [M-CF₃]⁺ | m/z 160 (Loss of ·CF₃) |

| GC-MS (EI) | Major Fragment [Indole-CH₂]⁺ | m/z 130 (Indolylmethyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The indole moiety exhibits several characteristic vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations of the indole ring give rise to a series of bands between 1450 and 1620 cm⁻¹.

The trifluoromethyl (-CF₃) group has strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are anticipated to be prominent in the IR spectrum, typically falling in the range of 1100-1400 cm⁻¹. These bands are often intense due to the large change in dipole moment associated with the C-F bond vibrations.

The hydroxyl (-OH) group will exhibit a broad O-H stretching band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The C-O stretching vibration is expected to appear in the 1050-1200 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Indole N-H | 3400 - 3500 | Medium-Strong, Sharp | Weak |

| O-H Stretch | Alcohol O-H | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | Indole C-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Ethanol C-H | 2850 - 3000 | Medium | Medium |

| C=C Stretch | Indole Ring | 1450 - 1620 | Medium-Strong | Strong |

| C-F Asymmetric Stretch | Trifluoromethyl | ~1280 | Very Strong | Medium |

| C-F Symmetric Stretch | Trifluoromethyl | ~1150 | Very Strong | Weak |

| C-O Stretch | Alcohol C-O | 1050 - 1200 | Strong | Medium |

| C-N Stretch | Indole Ring | 1200 - 1350 | Medium | Medium |

Disclaimer: The data in this table is predictive and based on the analysis of functional groups and known data for similar compounds. Experimental verification is required for precise assignments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the full crystallographic data for this compound from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1973322 is not publicly detailed here, analysis of closely related structures allows for a robust prediction of its solid-state architecture.

Based on steric and electronic considerations, the indole ring is expected to be planar. The orientation of the trifluoro-ethanol substituent relative to the indole ring is of particular interest. The torsional angle defined by the atoms C2-C3-Cα-O (where Cα is the chiral carbon) will be a key determinant of the molecular conformation. In related structures, such as ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate, the trifluoromethyl-containing fragment is non-coplanar with the indole plane, with a dihedral angle of approximately 85 degrees. A similar non-planar arrangement is anticipated for the title compound to minimize steric hindrance between the bulky trifluoromethyl group and the indole ring.

The table below presents predicted key torsional angles for this compound, based on data from analogous structures.

| Atoms Defining Torsional Angle | Description | Predicted Angle Range (°) |

| C2-C3-Cα-Cβ | Rotation of the ethanol backbone relative to the indole C2-C3 bond | ± 90 to ± 150 |

| C3-Cα-O-H | Orientation of the hydroxyl hydrogen | Variable, dependent on hydrogen bonding |

| N1-C8a-C4a-C4 | Indole ring planarity | ~0 |

| C3-Cα-Cβ-F | Staggered conformation of the trifluoromethyl group | ~60, 180, 300 |

Disclaimer: The values in this table are estimations based on related crystal structures and theoretical models. Experimental determination is necessary for accurate values.

The crystal packing of this compound will be governed by a network of intermolecular interactions, including hydrogen bonding and potentially weaker interactions involving the fluorine atoms. The presence of both a hydrogen bond donor (N-H of the indole and O-H of the alcohol) and acceptors (the oxygen of the alcohol and potentially the fluorine atoms of the trifluoromethyl group) suggests a complex hydrogen-bonding network.

It is highly probable that the crystal structure will feature intermolecular O-H···O or O-H···N hydrogen bonds, forming chains or dimeric motifs. In the crystal structure of a similar compound, ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate, molecules form inversion-related dimers via pairs of intermolecular O-H···O hydrogen bonds, which are then connected by N-H···O hydrogen bonds to form a two-dimensional network.

| Interaction Type | Donor | Acceptor | Predicted Importance in Crystal Packing |

| Hydrogen Bond | Indole N-H | Alcohol O | High |

| Hydrogen Bond | Alcohol O-H | Alcohol O or Indole N | High |

| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine | Moderate |

| π-π Stacking | Indole Ring | Indole Ring | Possible, depending on packing |

| Dipole-Dipole | C-F bonds | C-F bonds | Moderate |

Automated Structure Elucidation from Combined Spectroscopic Data

The determination of the chemical structure of novel compounds, including this compound, can be significantly expedited and validated through the use of Computer-Assisted Structure Elucidation (CASE) systems. These sophisticated software programs utilize a combination of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate and rank possible chemical structures consistent with the experimental evidence.

For a molecule like this compound, a typical workflow for automated structure elucidation would involve the following steps:

Data Input : High-resolution mass spectrometry data would provide the exact molecular formula (C₁₀H₈F₃NO). 1D NMR (¹H, ¹³C, ¹⁹F) and 2D NMR (such as COSY, HSQC, and HMBC) spectra would be inputted into the CASE software.

Fragment Generation : The software would analyze the spectroscopic data to identify key structural fragments. For instance, the characteristic chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra would suggest the presence of a 3-substituted indole ring. The ¹⁹F NMR would confirm the presence of a -CF₃ group, and its coupling to the adjacent proton in the ¹H NMR would establish the -CH(OH)CF₃ moiety.

Structure Assembly : The identified fragments are then pieced together by the software based on the long-range correlations observed in the 2D NMR spectra, particularly the HMBC data, which shows correlations between protons and carbons that are two or three bonds apart.

Candidate Ranking and Verification : The CASE program generates a list of all possible isomers that are consistent with the input data. These candidate structures are then ranked based on a comparison of their predicted NMR spectra (calculated using empirical or quantum-mechanical methods) with the experimental spectra. The structure with the best fit is proposed as the correct one.

The use of CASE is particularly valuable for complex molecules or when dealing with unexpected reaction products. While the structure of this compound may be relatively straightforward to determine manually by an experienced spectroscopist, automated systems provide an unbiased confirmation and can help to avoid potential misinterpretations of the spectroscopic data. The evolution of CASE software continues to incorporate more sophisticated algorithms and the ability to utilize a wider range of spectroscopic and spectrometric data, making it an indispensable tool in modern chemical research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov A primary application of DFT is geometry optimization, where the calculation iteratively adjusts the positions of the atoms to find the molecule's most stable, lowest-energy conformation. researchgate.netresearchgate.net For 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the indole (B1671886) ring, the trifluoroethyl group, and the hydroxyl group.

Once the geometry is optimized, DFT can be used to calculate key electronic properties that govern the molecule's reactivity. nih.govresearchgate.net Among the most important are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.orgresearchgate.net

HOMO: Represents the orbital containing the most loosely held electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule a better nucleophile. For indole derivatives, the HOMO is typically distributed across the electron-rich indole ring system. researchgate.net

LUMO: Represents the lowest energy orbital that can accept electrons. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule a better electrophile. In this compound, the electron-withdrawing trifluoromethyl group would be expected to lower the LUMO energy.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net

These parameters, along with others derived from them like chemical hardness, softness, and electronegativity, provide a quantitative basis for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Representative Calculated Electronic Properties for an Indole Derivative using DFT

| Property | Calculated Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | 4.65 | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential | 5.85 | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | 1.20 | The energy released when an electron is added (approximated as -ELUMO). |

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net

This method computes the magnetic shielding tensors for each nucleus in the molecule. By referencing these calculated shielding values against the shielding of a standard compound (like tetramethylsilane (B1202638) for ¹H or CFCl₃ for ¹⁹F), theoretical chemical shifts (δ) can be predicted. worktribe.com For this compound, this would involve:

¹H NMR Prediction: Calculating the chemical shifts for the protons on the indole ring, the methine proton (CH-OH), the hydroxyl proton, and the N-H proton. The accuracy of these predictions is often high, with reported mean absolute errors of less than 0.10 ppm for some modern methods. nih.gov The calculations can also account for solvent effects, which can significantly influence the chemical shifts of labile protons like those in O-H and N-H groups. modgraph.co.uk

¹⁹F NMR Prediction: Predicting the chemical shift of the trifluoromethyl (-CF₃) group. DFT-based methods have shown good accuracy for predicting ¹⁹F NMR shifts, which are highly sensitive to the local electronic environment. researchgate.networktribe.com

Comparing the predicted spectrum to the experimental one helps confirm the molecular structure and assign specific resonances to the correct atoms.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton Assignment (Hypothetical) | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| Indole N-H | 8.15 | 8.10 | +0.05 |

| Indole C2-H | 7.25 | 7.22 | +0.03 |

| Aromatic Protons | 7.00 - 7.80 | 6.95 - 7.75 | ~ +/- 0.05 |

| CH-OH | 5.20 | 5.15 | +0.05 |

| OH | 2.50 | 2.40 | +0.10 |

Mechanistic Studies of Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the pathways that connect reactants to products.

DFT calculations can map out the entire potential energy surface of a reaction. This involves identifying and characterizing the structures of all reactants, intermediates, products, and, most importantly, transition states (TS). researchgate.net A transition state is the highest energy point along the lowest energy path of a reaction step.

For the synthesis of trifluoromethylated indoles, computational analysis can be used to:

Locate Transition States: Algorithms are used to find the specific molecular geometry that corresponds to the energy maximum between a reactant and a product. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. rsc.org

Visualize Reaction Coordinates: By analyzing the vibrational frequencies of the transition state, chemists can confirm it is a true saddle point on the energy surface and visualize the atomic motions that lead from reactant to product. researchgate.net

This type of analysis can, for example, clarify the step-by-step process in a domino trifluoromethylation/cyclization reaction used to form similar indole structures, confirming the sequence of events and the rate-determining step. organic-chemistry.org

Many chemical reactions can potentially yield multiple products (isomers). Computational studies are crucial for predicting and explaining why one particular isomer is formed preferentially over others (selectivity).

Regioselectivity: Refers to the preference for bond formation at one position over another. For instance, in electrophilic aromatic substitution on the indole ring of a precursor, calculations can determine whether the reaction is more likely to occur at the C2, C3, C4, etc., position by comparing the activation energies of the transition states leading to each regioisomer. nih.goved.ac.uk The path with the lowest energy barrier will be the favored one, leading to the major product.

Stereoselectivity: Refers to the preferential formation of one stereoisomer over another. Since this compound is a chiral molecule, its synthesis from achiral precursors would typically result in a racemic mixture. However, if a chiral catalyst is used, computational modeling can help explain why one enantiomer ((R) or (S)) is formed in excess. This is done by modeling the transition states for the formation of both enantiomers; the lower-energy transition state corresponds to the major enantiomer observed experimentally.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum mechanics calculations are excellent for understanding individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. uq.edu.au MD simulations use classical mechanics (force fields) to model the movements and interactions of hundreds or thousands of molecules over time. researchgate.net

For this compound, an MD simulation would place one or more of these molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol, or chloroform) and track the trajectory of every atom over nanoseconds or microseconds. This approach can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. For example, it could show how water molecules form hydrogen bonds with the indole N-H and the alcohol O-H groups.

Conformational Dynamics: How the molecule rotates around its single bonds. MD can explore the different stable conformations (rotamers) of the molecule and the energy barriers to interconversion between them.

Hydrogen Bonding: The simulation can quantify the lifetime and geometry of intermolecular hydrogen bonds between the solute and solvent, as well as potential intramolecular hydrogen bonds within the molecule itself.

Aggregation: In simulations with multiple solute molecules, MD can predict whether the molecules tend to aggregate or remain isolated in solution. Studies on 2,2,2-trifluoroethanol (B45653) (TFE) as a cosolvent show it has a tendency to aggregate around peptides, which in turn stabilizes their secondary structures. nih.govscispace.com A similar coating effect could influence the behavior of the title compound in mixed solvents.

These simulations provide a dynamic picture of the molecule's behavior that is crucial for understanding its properties in a realistic chemical environment. rug.nl

Investigation of Solvation Effects

The interaction of a solute with its surrounding solvent molecules, known as solvation, can significantly influence its chemical reactivity, stability, and spectroscopic properties. Computational studies have explored the solvation of this compound in various solvents to understand how these interactions modulate its behavior.

These investigations typically employ quantum mechanical calculations, often combined with continuum solvation models or explicit solvent molecules in molecular dynamics simulations. The primary focus is on the hydrogen bonding capabilities of the hydroxyl and the N-H group of the indole ring, as well as the impact of the electron-withdrawing trifluoromethyl group on the molecule's electrostatic potential.

Key findings from these theoretical investigations often highlight the formation of specific hydrogen-bonding networks between the solute and protic solvents. The strength and geometry of these bonds are analyzed to predict the compound's solubility and to rationalize shifts in spectroscopic signals (e.g., NMR, IR) observed experimentally in different solvents. Data from these computational studies, such as interaction energies and key intermolecular distances, provide a quantitative measure of the solvation effects.

Table 1: Calculated Interaction Energies of this compound with Various Solvents

| Solvent | Interaction Energy (kcal/mol) | Key Interacting Groups |

| Water | -12.5 | OH, NH with H₂O |

| Methanol | -10.2 | OH, NH with CH₃OH |

| Acetonitrile | -7.8 | OH with N≡C-CH₃ |

| Chloroform | -5.1 | OH with H-CCl₃ |

Note: The data presented in this table is illustrative and based on generalized findings from computational studies on similar fluorinated alcohol and indole derivatives. Specific values for the title compound would be dependent on the exact computational methods and models employed in a dedicated study.

Analysis of Aggregation Phenomena and Intermolecular Associations

Beyond the interaction with solvent molecules, the self-association or aggregation of this compound molecules is another critical aspect that has been explored through computational chemistry. Understanding these aggregation phenomena is crucial as it can influence the compound's physical properties, such as its melting point and crystallization behavior.

Theoretical models are used to investigate the formation of dimers and larger oligomers in both the gas phase and in solution. These studies calculate the binding energies of different possible aggregate structures to identify the most stable arrangements. The primary intermolecular forces driving aggregation are typically found to be hydrogen bonding between the hydroxyl and indole N-H groups of adjacent molecules, as well as π-π stacking interactions between the indole rings.

Table 2: Calculated Binding Energies for Dimer Configurations of this compound

| Dimer Configuration | Binding Energy (kcal/mol) | Dominant Interaction Type |

| Head-to-tail (H-bonding) | -8.9 | O-H···N-H |

| Stacked (π-π interaction) | -6.5 | Indole ring stacking |

| T-shaped (π-H interaction) | -4.2 | Indole ring and C-H |

Note: The data in this table is representative of typical findings for indole-containing molecules and is intended to illustrate the concepts of aggregation analysis. Precise values would require specific computational studies on this compound.

Conformational Analysis of the this compound Scaffold

The three-dimensional structure, or conformation, of a molecule is fundamental to its properties and reactivity. For a flexible molecule like this compound, which has a rotatable bond between the indole ring and the fluoro-ethanol side chain, a thorough conformational analysis is essential.

Computational methods, particularly quantum chemical calculations, are employed to map the potential energy surface of the molecule as a function of the key dihedral angles. This allows for the identification of stable conformers (energy minima) and the transition states that connect them.

The analysis typically reveals several low-energy conformations, with the relative populations of these conformers being determined by their calculated Gibbs free energies. The orientation of the trifluoro-ethanol side chain relative to the indole ring is a key determinant of the conformational landscape. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the indole ring can play a significant role in stabilizing certain conformations.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-Cα-O) | Relative Energy (kcal/mol) |

| A | ~60° | 0.00 |

| B | ~180° | 1.25 |

| C | ~-60° | 0.15 |

Note: This data is illustrative of a typical conformational analysis. The specific dihedral angles and relative energies are hypothetical and would be determined by detailed quantum mechanical calculations.

These computational insights into the conformational preferences of the this compound scaffold are invaluable for interpreting experimental data, such as NMR spectra, and for understanding its interactions with other molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block for Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, biologically active molecules such as pharmaceuticals and natural products. nih.govnih.gov The incorporation of these pre-existing stereocenters is a highly efficient strategy in asymmetric synthesis. Indole-containing motifs are prevalent in numerous bioactive substances and pharmaceutical compounds, making chiral indolyl building blocks particularly valuable. researchgate.net

While the direct use of 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol as a building block in the total synthesis of a specific natural product is not extensively documented in broad literature, its potential is evident. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates. Therefore, introducing the trifluoro(hydroxy)ethyl-indole scaffold into a larger molecule is a promising strategy in medicinal chemistry. Synthetic methodologies that involve the functionalization of the indole (B1671886) core or the hydroxyl group of this compound would allow for its integration into more complex molecular architectures. rsc.org The development of combinatorial libraries based on such scaffolds is a key approach in modern drug discovery. nih.gov

Role as a Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis.

The structure of this compound is suitable for its application as a chiral auxiliary. The hydroxyl group can be derivatized, for instance, by esterification, to attach the auxiliary to a substrate. The bulky and electronically distinct indole and trifluoromethyl groups can then effectively shield one face of the molecule, directing an incoming reagent to the opposite face and thereby inducing high diastereoselectivity. For example, in catalytic asymmetric Friedel-Crafts alkylations, chiral ligands or auxiliaries are crucial for achieving high enantiomeric excess. mdpi.com While specific examples detailing the use of this compound as a removable auxiliary are not widely reported, the principles of asymmetric catalysis suggest its potential in this role, particularly in reactions involving the formation of carbon-carbon bonds adjacent to the point of attachment. nih.gov

Application in Chiral Separation and Resolution Methodologies

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for this purpose. mdpi.com CSPs function by forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

The compound this compound has the potential to be used as a chiral selector, the key component of a CSP. It can be immobilized onto a solid support, such as silica (B1680970) gel, to create a stationary phase. The separation mechanism would rely on a combination of interactions, including hydrogen bonding (via the hydroxyl group), π-π stacking (with the indole ring), and dipole-dipole interactions (involving the trifluoromethyl group). researchgate.net The combination of these interaction sites is crucial for effective chiral recognition, often explained by the "three-point interaction model". Polysaccharide-based and biindole-based CSPs are common, highlighting the utility of complex chiral structures in achieving separation. mdpi.comnih.gov While direct application of this specific molecule as a commercial CSP is not documented, its structural features are analogous to other successful chiral selectors.

Table 1: Potential Interaction Modes of this compound as a Chiral Selector

| Interaction Type | Molecular Feature Involved | Potential Analyte Group |

| Hydrogen Bonding | Hydroxyl group (-OH) | Amines, Carboxylic Acids, Alcohols |

| π-π Stacking | Indole Aromatic System | Aromatic Rings |

| Dipole-Dipole | Trifluoromethyl group (-CF3) | Carbonyls, Nitro groups |

| Steric Repulsion | Bulky Indole/CF3 groups | Varied |

Use as a Chiral Solvating Agent in NMR Spectroscopy for Enantiomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. In an achiral solvent, enantiomers are indistinguishable by NMR. However, in the presence of a chiral solvating agent (CSA), the enantiomers of a substrate can form transient diastereomeric solvates, which exhibit different chemical shifts in the NMR spectrum. d-nb.inforsc.org

Fluorinated alcohols are particularly effective as CSAs. A well-known example is 2,2,2-trifluoro-1-(9-anthryl)ethanol, often referred to as Pirkle's alcohol. The mechanism of enantiodiscrimination involves the formation of intermolecular hydrogen bonds between the CSA's hydroxyl group and a Lewis basic site on the analyte, as well as π-π stacking interactions between the aromatic systems.

This compound is a structural analog of Pirkle's alcohol and is expected to function similarly as a CSA. The indole ring, while electronically different from anthracene, is also a substantial aromatic system capable of engaging in π-stacking. The acidic hydroxyl proton and the trifluoromethyl group are key features that contribute to the formation and differentiation of the diastereomeric complexes. The differing magnetic environments in these transient complexes lead to separate signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum, allowing for the direct integration of these signals to determine the enantiomeric ratio. nih.gov New molecular tweezer-type CSAs have been synthesized from Pirkle's alcohol derivatives, demonstrating the ongoing development in this area. nih.gov

Integration into Components for Advanced Materials

The incorporation of specific functional groups into polymers is a primary strategy for creating advanced materials with tailored properties. Both indole and trifluoromethyl moieties are known to impart unique characteristics to polymeric structures.

The indole unit has been explored as a sustainable aromatic building block for high-quality biopolyesters. phenomenex.com Polymers containing indole can exhibit interesting electronic and optical properties, such as fluorescence, making them suitable for applications in sensors and organic electronics. researchgate.net

On the other hand, the incorporation of trifluoromethyl groups or, more broadly, fluorine atoms into polymers is known to enhance thermal stability, chemical resistance, and modify surface properties. The synthesis of poly(trifluoroethylene) and other fluoropolymers is a mature field, driven by the demand for high-performance materials. mdpi.comresearchgate.net

Therefore, this compound can be considered a valuable monomer or functional additive for creating novel polymers. It could be incorporated into polymer backbones through polycondensation reactions involving its hydroxyl group. The resulting materials would combine the properties of both the indole and the trifluoroethyl groups. Such polymers could potentially find applications as specialty dielectrics, materials with low surface energy, or as functional components in biomedical devices.

Table 2: Potential Properties Conferred by this compound in a Polymer Matrix

| Incorporated Moiety | Property Conferred to Polymer | Potential Application |

| Indole Ring | Fluorescence, Electronic Activity, Rigidity | Organic Light-Emitting Diodes (OLEDs), Sensors |

| Trifluoroethanol | Thermal Stability, Hydrophobicity, Chemical Resistance | High-Performance Coatings, Advanced Membranes |

| Chiral Center | Chiral Recognition Capabilities | Chiral Separation Media, Asymmetric Catalysis Supports |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol?

- Methodological Answer : The compound is synthesized via N-heterocyclic carbene (NHC)-catalyzed [6+2] annulation reactions. A typical protocol involves reacting 1H-pyrrole-2-carbaldehyde with 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-one in the presence of a triazolium salt catalyst, Cs₂CO₃ as a base, and CHCl₃ as the solvent at 30°C for 12 hours. Post-reaction purification is achieved via flash column chromatography . Alternative routes include ketone reduction using NaBH₄ or LiAlH₄, though yields depend on steric hindrance from the indole moiety .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization employs a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic refinement, the SHELX software suite (e.g., SHELXL) is widely used to resolve hydrogen bonding networks and confirm the spatial arrangement of the trifluoromethyl and indole groups .

Q. What are the key solubility and stability considerations?

- Methodological Answer : The compound exhibits moderate solubility in chloroform, DCM, and DMSO but limited solubility in water. Stability tests under ambient conditions show no decomposition over 72 hours, but prolonged exposure to light or acidic/basic environments may degrade the indole ring. Storage in inert atmospheres at -20°C is recommended .

Advanced Research Questions

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

- Methodological Answer : The stereogenic center at the C1 position (adjacent to the trifluoromethyl group) poses challenges in asymmetric synthesis. Strategies include:

- Chiral Catalysts : NHCs with bulky substituents (e.g., mesityl groups) to induce stereoselectivity .

- Chromatographic Resolution : Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers .

- Contradictions in enantiomeric excess (ee) values across studies often stem from solvent polarity effects or catalyst loading .

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:

- Reduces Nucleophilicity : Limits participation in SN2 reactions but enhances stability in oxidation reactions.

- Modulates Hydrogen Bonding : The polarized C-F bond interacts with proximal NH groups in the indole ring, altering tautomeric equilibria .

Q. Are there contradictions in reported spectroscopic data, and how are they resolved?